![molecular formula C12H15F3N2 B14641345 (1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide CAS No. 55171-23-8](/img/structure/B14641345.png)
(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a propanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with N,N-dimethylpropanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction could produce trifluoromethyl-substituted anilines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the phenyl ring or imidamide group.
Scientific Research Applications
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and imidamide-containing molecules. Examples include:
- 3-(Trifluoromethyl)phenylhydrazine
- 1-[(1E)-3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]-2(1H)-pyridinone
- N’-{(1E)-1-[3-(Trifluoromethyl)phenyl]ethylidene}acetohydrazide .
Uniqueness
What sets (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide apart is its specific combination of functional groups, which confer unique chemical and physical properties
Properties
CAS No. |
55171-23-8 |
|---|---|
Molecular Formula |
C12H15F3N2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
N',2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide |
InChI |
InChI=1S/C12H15F3N2/c1-8(2)11(16-3)17-10-6-4-5-9(7-10)12(13,14)15/h4-8H,1-3H3,(H,16,17) |
InChI Key |
OKCFRFPBVVHIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NC)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


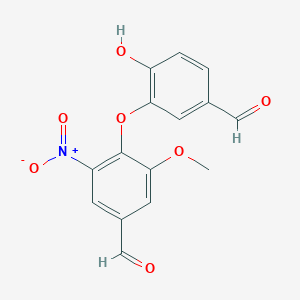

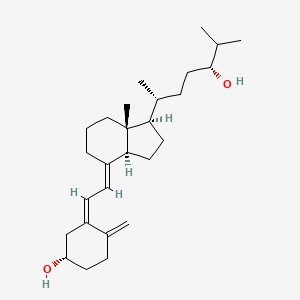

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
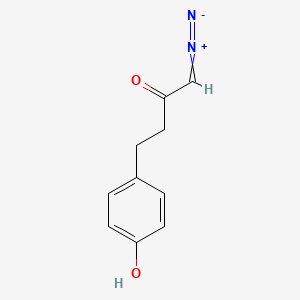
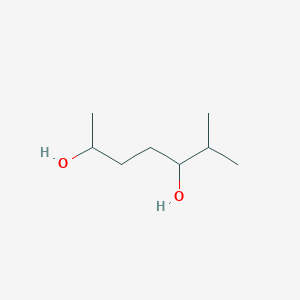
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
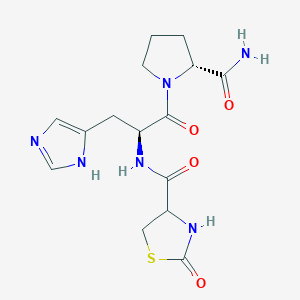
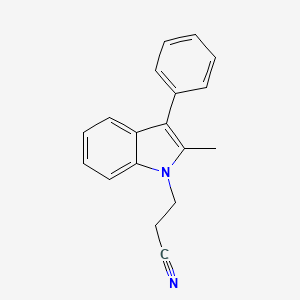
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
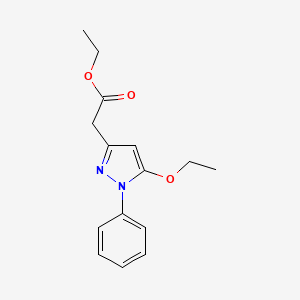
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
